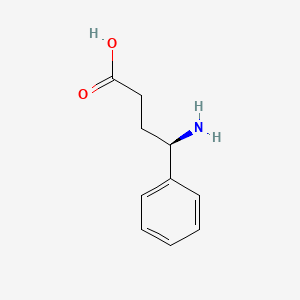

(R)-4-Amino-4-phenylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“®-4-Amino-4-phenylbutanoic acid” is an organic compound that belongs to the class of amino acids. Amino acids are organic molecules that consist of a basic amino group (―NH2), an acidic carboxyl group (―COOH), and an organic R group (or side chain) that is unique to each amino acid . In this case, the R group is a phenylbutanoic acid group.

Molecular Structure Analysis

The molecular structure of an amino acid like “®-4-Amino-4-phenylbutanoic acid” would consist of a central carbon atom (the alpha carbon) bonded to a carboxyl group, an amino group, a hydrogen atom, and the R group. The R group, in this case, would be a phenylbutanoic acid group .

Physical And Chemical Properties Analysis

The physical and chemical properties of an amino acid like “®-4-Amino-4-phenylbutanoic acid” would depend on its specific chemical structure. Factors that could influence its properties include its size, charge, polarity, and the specific functional groups it contains .

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

®-4-Amino-4-phenylbutanoic acid: is renowned for its role in pharmaceutical synthesis. It serves as an ideal starting material for the synthesis of antibiotics due to its chiral carbon center, which is crucial for creating enantiomerically pure compounds that are often more effective and safer in drug formulations .

Bioactive Compound Extraction

In the field of plant biochemistry, ®-4-Amino-4-phenylbutanoic acid can be used to extract bioactive compounds from plants. For instance, it may enhance the extraction efficiency of phytochemicals from the plant Rhazya stricta , which is known for its medicinal properties .

Mecanismo De Acción

The mechanism of action of an amino acid would depend on its specific biological role. Some amino acids act as neurotransmitters, others are involved in metabolic pathways, and others still have structural roles in proteins. Without more specific information, it’s difficult to say what the mechanism of action of “®-4-Amino-4-phenylbutanoic acid” might be .

Safety and Hazards

The safety and hazards associated with an amino acid like “®-4-Amino-4-phenylbutanoic acid” would depend on various factors including its toxicity, reactivity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Direcciones Futuras

The future directions for research on “®-4-Amino-4-phenylbutanoic acid” could include exploring its potential biological roles, developing efficient synthesis methods, and investigating its physical and chemical properties. This could lead to new insights and potential applications for this compound .

Propiedades

IUPAC Name |

(4R)-4-amino-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHLDIVWWGHNQB-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Fluorophenoxy)ethyl]piperazine](/img/structure/B1298226.png)

![1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1298227.png)

![4-[(4-Fluoro-3-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298236.png)

![(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1298248.png)

![6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1298276.png)